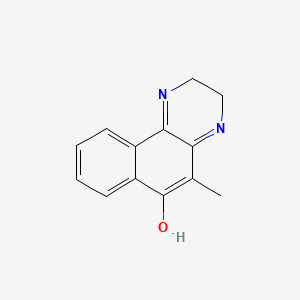![molecular formula C7H3Cl2N3O B15068249 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorine atom and the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under acidic or basic conditions.
Carbonylation: The carbonyl chloride group can be introduced using phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Addition Reactions: Products include amides, esters, and thioesters.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
科学的研究の応用
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary depending on the specific enzyme or protein being targeted.
類似化合物との比較
Similar Compounds
7-Bromopyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine.
7-Iodopyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with an iodine atom instead of chlorine.
7-Fluoropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride lies in its specific reactivity and the potential for selective substitution reactions due to the presence of the chlorine atom. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
特性
分子式 |
C7H3Cl2N3O |
|---|---|
分子量 |
216.02 g/mol |
IUPAC名 |
7-chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C7H3Cl2N3O/c8-6-4(7(9)13)3-10-5-1-2-11-12(5)6/h1-3H |
InChIキー |
CTUJLYUKIJKIHF-UHFFFAOYSA-N |
正規SMILES |
C1=C2N=CC(=C(N2N=C1)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


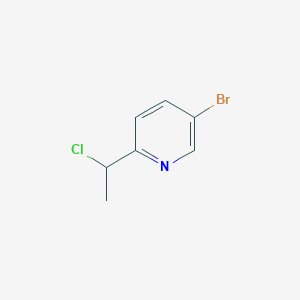


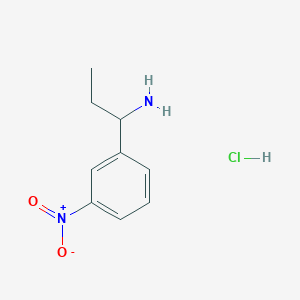

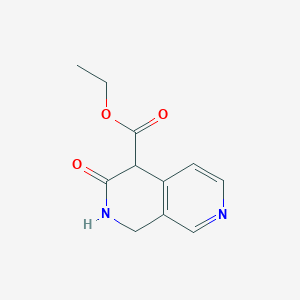
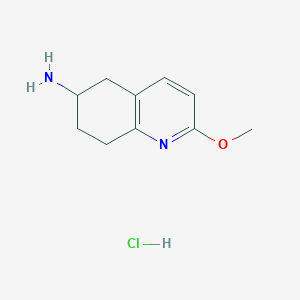
![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
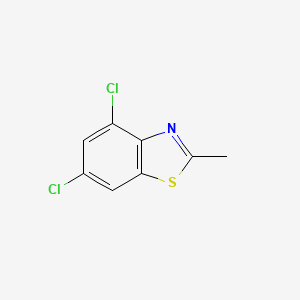
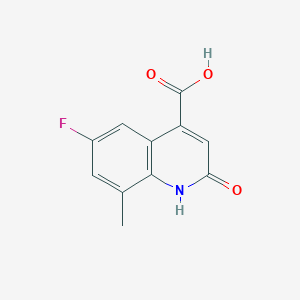
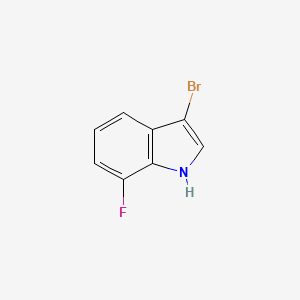
![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)
